![molecular formula C10H11NOS B11773837 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol typically involves the reaction of 2-methylbenzothiazole with an appropriate alcohol derivative. One common method involves dissolving 2-methylbenzothiazole in a solvent such as dimethylformamide (DMF) and adding a suitable alcohol derivative along with a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
1-(2-Methylbenzo[d]thiazol-5-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol primarily involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. The molecular targets include the MAO-A and MAO-B isoforms, with the compound showing selectivity towards MAO-B .
Comparison with Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanol.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-6(12)8-3-4-10-9(5-8)11-7(2)13-10/h3-6,12H,1-2H3 |
InChI Key |
VPTKWRFYAYTYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


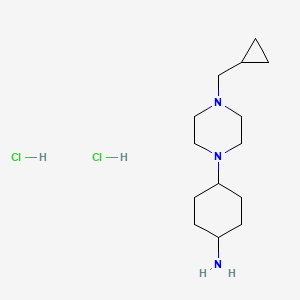

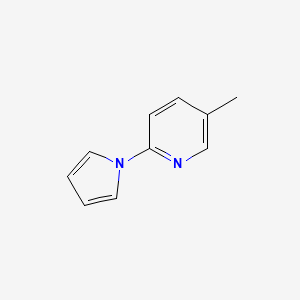
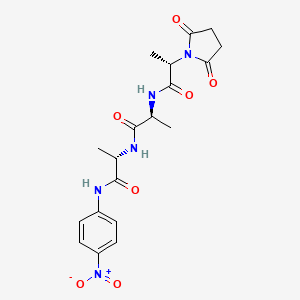
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
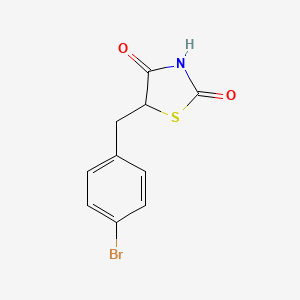
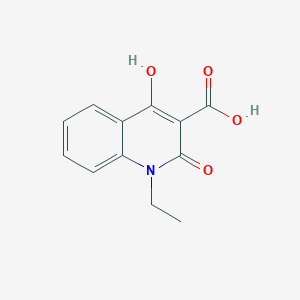
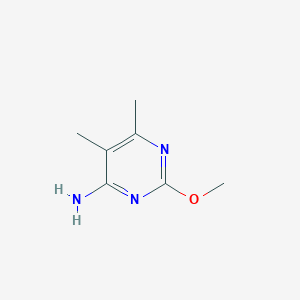

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

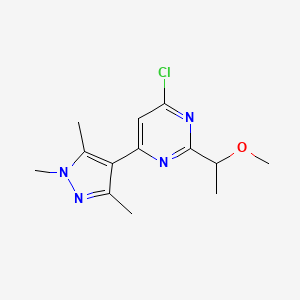
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)

